6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride
Overview
Description
6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF3NO3S and a molecular weight of 275.63 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and material science .
Mechanism of Action
Target of Action
The primary targets of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride typically involves the reaction of 6-hydroxypyridine-3-sulfonyl chloride with 2,2,2-trifluoroethanol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the specific reaction . The major products formed from these reactions vary based on the reagents and conditions used .
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride is utilized in a wide range of scientific research applications:
Comparison with Similar Compounds
6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride can be compared with other similar compounds such as 6-(trifluoromethyl)pyridine-3-sulfonyl chloride . While both compounds contain a pyridine ring and a sulfonyl chloride group, the presence of the trifluoroethoxy group in this compound imparts unique chemical properties that differentiate it from its analogs . This uniqueness makes it particularly valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c8-16(13,14)5-1-2-6(12-3-5)15-4-7(9,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDNFZJYFXUQDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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